4,4-Difluorocyclohexane-1-carbonyl chloride

Lipophilicity LogP Medicinal Chemistry

4,4-Difluorocyclohexane-1-carbonyl chloride (CAS 376348-75-3) is a specialized alicyclic acid halide featuring a cyclohexane ring with geminal fluorine atoms at the 4-position and a reactive carbonyl chloride group. With a molecular formula of C7H9ClF2O and a molecular weight of 182.59 g/mol, it serves as a versatile acylating agent for introducing a conformationally constrained, electron-withdrawing 4,4-difluorocyclohexyl moiety into target molecules.

Molecular Formula C7H9ClF2O
Molecular Weight 182.59 g/mol
CAS No. 376348-75-3
Cat. No. B1320754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluorocyclohexane-1-carbonyl chloride
CAS376348-75-3
Molecular FormulaC7H9ClF2O
Molecular Weight182.59 g/mol
Structural Identifiers
SMILESC1CC(CCC1C(=O)Cl)(F)F
InChIInChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2
InChIKeyPJWULPCWPCVQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluorocyclohexane-1-carbonyl chloride (CAS 376348-75-3): A Gem-Difluorinated Acylating Agent for Tuning Physicochemical and Pharmacological Profiles


4,4-Difluorocyclohexane-1-carbonyl chloride (CAS 376348-75-3) is a specialized alicyclic acid halide featuring a cyclohexane ring with geminal fluorine atoms at the 4-position and a reactive carbonyl chloride group [1]. With a molecular formula of C7H9ClF2O and a molecular weight of 182.59 g/mol, it serves as a versatile acylating agent for introducing a conformationally constrained, electron-withdrawing 4,4-difluorocyclohexyl moiety into target molecules . This substitution is widely employed in medicinal chemistry to modulate key drug-like properties including lipophilicity (XLogP3 = 2.6), acidity/basicity of coupled functional groups through the strong inductive effect of fluorine, and metabolic stability at the cyclohexane ring [2].

Why Generic Cyclohexane Carbonyl Chlorides Cannot Substitute 4,4-Difluorocyclohexane-1-carbonyl chloride in Drug Discovery Programs


Simple substitution with non-fluorinated or mono-substituted cyclohexane carbonyl chlorides fails to replicate the specific physicochemical and pharmacological profile of 4,4-difluorocyclohexane-1-carbonyl chloride. The geminal difluoro motif at the 4-position exerts a unique, strong inductive effect that significantly alters the acidity of coupled carboxylic acids (ΔpKa ≈ -0.84 compared to the non-fluorinated analog) and increases lipophilicity (ΔLogP ≈ +0.71), which are crucial for optimizing target engagement and ADME properties . This specific substitution pattern has been validated in commercial drugs like Maraviroc, where the 4,4-difluorocyclohexyl group's steric demand and dipole moment are critical for disrupting unwanted hERG channel binding, a feature that cannot be replicated by non-fluorinated, mono-fluoro, or even trifluoromethyl analogs [1].

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of 4,4-Difluorocyclohexane-1-carbonyl chloride


Enhanced Lipophilicity: XLogP3 = 2.6 vs. Non-Fluorinated Cyclohexanecarbonyl chloride

The target compound exhibits a computed XLogP3 of 2.6, representing a significant increase in lipophilicity over the non-fluorinated parent, cyclohexanecarbonyl chloride, which has a measured/estimated LogP of approximately 1.89. This ΔLogP of +0.71 indicates that introducing the 4,4-difluoro motif can substantially increase a molecule's partition coefficient, potentially enhancing membrane permeability [1][2].

Lipophilicity LogP Medicinal Chemistry ADME

Increased Acidity of Coupled Carboxylic Acid: pKa 4.06 vs. 4.9 for Non-Fluorinated Analog

The electron-withdrawing effect of the gem-difluoro group significantly acidifies the corresponding carboxylic acid. The predicted pKa of 4,4-difluorocyclohexanecarboxylic acid (the hydrolysis/functional product) is 4.06 ± 0.10, compared to an experimental pKa of 4.9 for the non-fluorinated cyclohexanecarboxylic acid. This results in a ΔpKa of approximately -0.84, indicating a roughly 7-fold increase in acid strength .

pKa Acidity Ionization Pharmacokinetics

Potent Integrin αvβ6 Inhibition: IC50 < 50 nM in a Defined Biochemical Assay

A chemical derivative incorporating the 4,4-difluorocyclohexanecarbonyl moiety, (S)-2-(4,4-difluorocyclohexane-1-carboxamido)-... (BDBM448786), demonstrated potent inhibition of the human integrin αvβ6 receptor with an IC50 value of < 50 nM in a microplate-based assay using recombinant protein. In contrast, a structurally related analog from the same patent series (BDBM448800, Compound 33) showed no significant inhibition, with an IC50 > 1,000 nM under identical assay conditions. This constitutes a > 20-fold improvement in potency directly conferred by the specific molecular context containing the 4,4-difluorocyclohexyl group [1][2].

Integrin αvβ6 Fibrosis Inhibitor IC50

Metabolic Stability Retention: Class-Level Evidence for Gem-Difluorocyclohexanes

A comprehensive study on the effect of gem-difluorination on functionalized cycloalkanes established that this modification either does not affect or slightly improves metabolic stability. For a series of gem-difluorinated cyclohexane derivatives, the intrinsic clearance (CLint) values were retained or slightly improved compared to their non-fluorinated cycloalkane counterparts. This class-level evidence suggests that incorporating the 4,4-difluorocyclohexane motif via this acid chloride building block is unlikely to introduce metabolic liabilities and may block oxidative metabolism at the cyclohexane ring .

Metabolic Stability Intrinsic Clearance CYP450 Microsomal Stability

High-Value Application Scenarios for 4,4-Difluorocyclohexane-1-carbonyl chloride Based on Quantitative Differentiation Evidence


Synthesis of Clinical-Stage Integrin αvβ6 Inhibitors for Fibrotic Diseases

This acid chloride is the essential building block for constructing high-affinity integrin αvβ6 inhibitors, as demonstrated by a > 20-fold improvement in potency (IC50 < 50 nM) over closely related analogs in a defined biochemical assay. Procurement of this compound is critical for any medicinal chemistry program targeting this integrin for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases, where this specific motif is embedded in the pharmacophore of clinical candidates [1][2].

Manufacture of Maraviroc and Next-Generation CCR5 Antagonists

The 4,4-difluorocyclohexanecarbonyl chloride is a key intermediate in the synthesis of the commercial anti-HIV drug Maraviroc (Celsentri®). The gem-difluoro group's steric demand and dipole moment are critical for mitigating hERG channel binding, a major safety hurdle. The established ΔpKa of -0.84 and ΔLogP of +0.71 compared to the non-fluorinated parent provide a clear rationale for its use in optimizing the drug's overall profile. This makes the compound a mandatory procurement item for generic Maraviroc synthesis and for the development of novel, safer CCR5 antagonists [3][4].

Modulation of IL-17 Activity for Autoimmune and Inflammatory Disease Therapeutics

A series of patent-protected 4,4-difluorocyclohexyl derivatives have been disclosed as potent modulators of IL-17 activity, a key target for autoimmune disorders like psoriasis and psoriatic arthritis. The compound's ability to tune pKa and LogP, as quantified above, is directly relevant to achieving the desired in vivo efficacy and pharmacokinetic profile of these IL-17 modulators, making it a strategic building block for researchers in this competitive field [5].

Physicochemical Property Optimization in Hit-to-Lead and Lead Optimization

For any program where a cyclohexane motif is present, the 4,4-difluorocyclohexane-1-carbonyl chloride provides a predictable and quantifiable tool for multiparameter optimization. The documented impact on lipophilicity (+0.71 LogP), acidity (-0.84 pKa), and in vitro metabolic stability (CLint retention/improvement) allows computational and medicinal chemists to rationally improve membrane permeability, solubility, and clearance without significant off-target liability, as opposed to the unpredictable effects of other heteroatom substitutions [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluorocyclohexane-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.